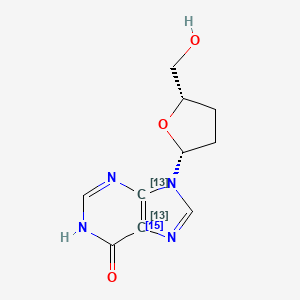

2',3'-Dideoxyinosine-13C2,15N

Description

Contextualization of 2',3'-Dideoxyinosine (ddI) as a Nucleoside Analog within Biochemical Research

2',3'-Dideoxyinosine (ddI), also known as didanosine, is a synthetic purine (B94841) nucleoside analog. researchgate.netmedchemexpress.com Structurally, it mimics naturally occurring nucleosides but with a critical modification: the absence of a hydroxyl group (-OH) at the 3' position of the ribose sugar moiety. drugbank.com This structural alteration is the key to its function in biochemical research, particularly in virology.

In cellular processes, ddI is metabolized into its active form, dideoxyadenosine triphosphate (ddATP). drugbank.com This active metabolite acts as a competitive inhibitor of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like the human immunodeficiency virus (HIV). medchemexpress.comdrugbank.com By competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), ddATP gets incorporated into the growing viral DNA chain. plos.org Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the necessary phosphodiester bond to elongate the DNA strand, effectively terminating viral DNA synthesis. drugbank.comiarc.fr Its role as a DNA chain-terminator makes ddI a potent tool for studying viral replication and the mechanisms of antiretroviral agents. iarc.fracs.org

Role of 2',3'-Dideoxyinosine-13C2,15N as a Mechanistic Research Probe

This compound is the isotopically labeled version of didanosine, containing two Carbon-13 atoms and one Nitrogen-15 atom. medchemexpress.cn This specific labeling transforms the ddI molecule into a high-precision mechanistic probe. medchemexpress.cnnih.gov By introducing these heavy isotopes at specific positions in the molecule's structure, researchers can conduct detailed mechanistic studies that would be difficult or impossible with the unlabeled compound.

The primary application of such labeled compounds is to serve as tracers in quantitative analysis during drug development and metabolic studies. medchemexpress.cnnih.gov When this compound is introduced into a biological system, its distinct mass allows it to be differentiated from its naturally occurring, unlabeled counterparts by mass spectrometry. frontiersin.org

This enables researchers to:

Elucidate Metabolic Pathways: Precisely follow the conversion of ddI into its metabolites, identifying and quantifying the products formed. nih.gov The isotopic signature helps confirm the structures of metabolites. nih.gov

Investigate Enzyme Mechanisms: Study the interaction of ddI with cellular enzymes, such as those involved in its phosphorylation or degradation. slu.seacs.org The label can help determine which parts of the molecule are involved in specific chemical transformations.

Perform Quantitative Bioanalysis: Use the labeled compound as an internal standard in mass spectrometry-based assays. This improves the accuracy and precision of measuring the concentration of unlabeled ddI in biological samples like plasma or cells. plos.org

In essence, the stable isotopes act as flags, allowing scientists to follow the molecule's path, understand its interactions, and measure its presence with great certainty, thereby providing deep insights into its biochemical and pharmacological mechanisms. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O3 |

|---|---|

Molecular Weight |

239.21 g/mol |

IUPAC Name |

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i8+1,9+1,13+1 |

InChI Key |

BXZVVICBKDXVGW-XGXVVXCKSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=[15N][13C]3=[13C]2N=CNC3=O |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 ,3 Dideoxyinosine 13c2,15n

Chemical Synthesis Approaches for 2',3'-Dideoxyinosine Derivatives

The foundational step in producing 2',3'-Dideoxyinosine-13C2,15N is the synthesis of the 2',3'-dideoxyinosine (ddI) scaffold. A prevalent and effective method for this transformation is the radical deoxygenation of a protected inosine (B1671953) derivative. nih.govresearchgate.nettandfonline.com This approach typically involves the conversion of the 2'- and 3'-hydroxyl groups of the ribose moiety into a bis-dithiocarbonate derivative, which is then subjected to radical-initiated reduction to remove the oxygen functionalities.

A common synthetic route starts from inosine, which is first protected at the N1 and 5'-O positions to prevent side reactions. researchgate.net Benzyl (B1604629) or p-methoxybenzyl groups are effective for this purpose. The protected inosine is then treated to form the 2',3'-bis-S-methyl dithiocarbonate. The subsequent radical deoxygenation is a critical step and can be achieved using reagents like 1-ethylpiperidinium hypophosphite and triethylborane, which offer a less toxic alternative to traditional tin-based reagents. nih.govresearchgate.net This method proceeds smoothly to yield the protected 2',3'-dideoxyinosine, which can then be deprotected to afford the final ddI product. researchgate.netnih.gov

An improved and more sustainable protocol for the synthesis of ddI and its derivatives involves the use of tris(trimethylsilyl)silane (B43935) as the radical reducing agent and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) as the initiator, replacing more hazardous reagents like tributyltin hydride and AIBN. nih.govmdpi.com

Table 1: Key Chemical Reactions in the Synthesis of 2',3'-Dideoxyinosine Derivatives

| Step | Reaction | Reagents and Conditions | Typical Yield | Reference(s) |

| 1 | Protection of Inosine | Benzyl bromide or p-methoxybenzyl bromide | High | researchgate.net |

| 2 | Formation of Bis-dithiocarbonate | CS₂, NaOH, DMF; then CH₃I | High | researchgate.nettandfonline.com |

| 3 | Radical Deoxygenation | 1-ethylpiperidinium hypophosphite, triethylborane | Good | nih.govresearchgate.net |

| 4 | Deprotection | Catalytic hydrogenation (for benzyl groups) | High | researchgate.net |

Targeted Isotopic Incorporation Strategies for Carbon-13 and Nitrogen-15

The introduction of stable isotopes such as ¹³C and ¹⁵N into the 2',3'-dideoxyinosine molecule at specific positions is essential for its function as an internal standard. This is typically achieved through the use of isotopically labeled precursors in the synthesis of the purine (B94841) base. Chemo-enzymatic methods are particularly powerful for this purpose, offering high efficiency and specificity. nih.govmdpi.com

For the synthesis of a purine ring labeled with ¹³C and ¹⁵N, a common strategy involves the de novo purine biosynthesis pathway, which can be engineered to run in vitro. researchgate.netnih.gov This pathway builds the purine ring onto a ribose-5-phosphate (B1218738) scaffold using simple labeled precursors. For instance, [¹³C₂, ¹⁵N]-glycine can be used as a key building block, contributing two carbon atoms and one nitrogen atom to the imidazole (B134444) ring of the purine. nih.gov Additional labeled precursors such as ¹⁵N-labeled glutamine, ¹⁵N-labeled aspartate, and ¹³C-labeled formate (B1220265) can be used to complete the purine ring with the desired isotopic pattern.

A general method for labeling the purine base involves a synthetic scheme utilizing recombinant enzymes from the pentose (B10789219) phosphate (B84403) and de novo purine synthesis pathways. researchgate.netnih.gov This "pathway engineering" approach allows for the synthesis of ¹³C- and ¹⁵N-enriched ATP and GTP with isolated yields of up to 66%. researchgate.netnih.gov These labeled nucleoside triphosphates can then be further modified to produce the target dideoxynucleoside.

Table 2: Labeled Precursors for Isotopic Incorporation into the Purine Ring

| Labeled Precursor | Resulting Labeled Positions in Purine Ring | Reference(s) |

| [¹³C₂, ¹⁵N]-Glycine | C4, C5, N7 | nih.gov |

| [¹⁵N]-Glutamine | N3, N9 | nih.gov |

| [¹⁵N]-Aspartate | N1 | nih.gov |

| [¹³C]-Formate | C2, C8 | researchgate.netnih.gov |

| [¹³C]-Glucose | Ribose moiety and various positions in the purine ring via metabolic pathways | nih.gov |

Enzymatic Synthesis and Biocatalysis for Labeled Nucleoside Analogs

Enzymatic methods offer significant advantages for the synthesis of nucleoside analogs, including mild reaction conditions, high regioselectivity, and stereospecificity. researchgate.netresearchgate.net These methods can be employed for both the synthesis of the dideoxy scaffold and the introduction of the labeled purine base.

Nucleoside phosphorylases (NPs) are a prominent class of enzymes used in biocatalysis for nucleoside synthesis. researchgate.net They can catalyze a "nucleobase swap," where the base of a natural nucleoside is exchanged for a non-natural or isotopically labeled base. researchgate.net This allows for the direct incorporation of a pre-synthesized ¹³C₂,¹⁵N-labeled hypoxanthine (B114508) base onto a 2',3'-dideoxyribose-1-phosphate donor.

Another enzymatic approach involves the deamination of a corresponding adenosine (B11128) analog. nih.govmdpi.com For instance, 2',3'-dideoxyadenosine (B1670502) can be converted to 2',3'-dideoxyinosine in excellent yield using the enzyme adenosine deaminase (ADA). nih.govmdpi.com Therefore, a potential synthetic route for this compound could involve the synthesis of the corresponding ¹³C,¹⁵N-labeled 2',3'-dideoxyadenosine, followed by enzymatic deamination. This enzymatic step is highly efficient, with reported yields of up to 95%. mdpi.com

Chemo-enzymatic strategies combine the strengths of both chemical and enzymatic synthesis. nih.gov For example, a labeled pyrimidine (B1678525) or purine base can be chemically synthesized and then coupled to a ribose derivative using enzymes. nih.gov Subsequent enzymatic phosphorylation steps can yield the corresponding nucleotide triphosphate, which can then be chemically or enzymatically converted to the dideoxynucleoside. nih.gov These hybrid approaches provide a high degree of flexibility and efficiency in the synthesis of complex labeled molecules like this compound.

Table 3: Enzymatic Reactions in the Synthesis of Labeled Dideoxynucleosides

| Enzyme | Reaction Type | Substrate(s) | Product | Typical Yield | Reference(s) |

| Purine Nucleoside Phosphorylase (PNP) | Nucleobase Exchange | 2',3'-dideoxyribose-1-phosphate + Labeled Hypoxanthine | 2',3'-Dideoxyinosine-¹³C₂,¹⁵N | Varies | researchgate.net |

| Adenosine Deaminase (ADA) | Deamination | 2',3'-Dideoxyadenosine-¹³C,¹⁵N | 2',3'-Dideoxyinosine-¹³C₂,¹⁵N | ~95% | nih.govmdpi.com |

| Nucleoside Kinases | Phosphorylation | Labeled Nucleoside + ATP | Labeled Nucleoside Monophosphate | Varies | frontiersin.org |

Biochemical and Cellular Metabolic Pathway Research Via Isotopic Tracing

Intracellular Activation Pathways of 2',3'-Dideoxyinosine

2',3'-Dideoxyinosine is a prodrug, meaning it must be metabolized intracellularly to exert its biological activity. nih.govwikipedia.org Cellular enzymes convert it into its active form, 2',3'-dideoxyadenosine (B1670502) 5'-triphosphate (ddATP). drugbank.comnih.govpatsnap.com This activation process is a critical determinant of its efficacy.

The initial step in the activation of 2',3'-Dideoxyinosine involves its phosphorylation. In human lymphoid cells, this process is initiated by the enzyme 5'-nucleotidase, which converts ddI into its 5'-monophosphate form, ddI-MP. researchgate.net This is the first committed step towards the formation of the active triphosphate metabolite. Following this initial phosphorylation, a series of enzymatic reactions are required to complete the activation.

A crucial and somewhat indirect part of the activation pathway involves the conversion of the inosine (B1671953) base to an adenosine (B11128) base. After ddI is phosphorylated to ddI-MP, it undergoes a two-step conversion to 2',3'-dideoxyadenosine-5'-monophosphate (ddA-MP). researchgate.net This transformation is catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase. researchgate.net This "reamination" process is vital because the final active metabolite is an adenosine triphosphate analogue, not an inosine triphosphate. This pathway mirrors the deamination of 2',3'-dideoxyadenosine to 2',3'-dideoxyinosine, highlighting a divergent metabolic crossroads. nih.gov

Once ddA-MP is formed, it is further phosphorylated by cellular kinases, such as adenylate kinase, to its diphosphate (ddADP) and subsequently to its active triphosphate form, 2',3'-dideoxyadenosine 5'-triphosphate (ddATP). researchgate.net This active metabolite, ddATP, acts as a competitive inhibitor and an alternative substrate for viral reverse transcriptase, competing with the natural substrate dATP. wikipedia.orgdrugbank.com Upon incorporation into a growing viral DNA chain, ddATP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA elongation. drugbank.compatsnap.com The intracellular half-life of ddATP is significantly longer than the plasma half-life of the parent compound, exceeding 12 hours, which allows for sustained intracellular activity. wikipedia.orgdrugbank.com

| Metabolite | Enzyme(s) | Function |

|---|---|---|

| 2',3'-Dideoxyinosine (ddI) | - | Parent Prodrug |

| 2',3'-Dideoxyinosine-5'-monophosphate (ddI-MP) | 5'-Nucleotidase | Initial Phosphorylation Product |

| 2',3'-Dideoxyadenosine-5'-monophosphate (ddA-MP) | Adenylosuccinate Synthetase, Adenylosuccinate Lyase | Product of Reamination Pathway |

| 2',3'-Dideoxyadenosine-5'-diphosphate (ddADP) | Adenylate Kinase | Intermediate Phosphorylation Product |

| 2',3'-Dideoxyadenosine-5'-triphosphate (ddATP) | Nucleoside Diphosphate Kinase | Active Metabolite, Reverse Transcriptase Inhibitor, DNA Chain Terminator |

Catabolic Pathways and Inactivation of 2',3'-Dideoxyinosine

Concurrent with its activation, 2',3'-Dideoxyinosine is also subject to catabolic degradation. These pathways, which mirror the natural elimination of endogenous purines, lead to the inactivation of the compound and its clearance from the body. drugbank.com

A primary route for the catabolism of 2',3'-Dideoxyinosine is through the action of purine (B94841) nucleoside phosphorylase (PNP). nih.govnih.gov This enzyme cleaves the glycosidic bond of ddI, releasing the purine base, hypoxanthine (B114508), and the sugar moiety, 2,3-dideoxyribose. researchgate.netnih.gov This reaction represents a significant clearance mechanism for ddI. nih.gov Studies have shown that ddI is extensively metabolized in human whole blood, primarily to hypoxanthine, a process that occurs within red blood cells, which have high concentrations of PNP. nih.govnih.gov The activity of PNP can significantly influence the systemic exposure to ddI; inhibition of this enzyme has been shown to increase ddI concentrations. nih.gov

Following the PNP-mediated formation of hypoxanthine, the catabolic cascade continues through the action of xanthine oxidase. drugbank.comnih.govscispace.com Xanthine oxidase is a key enzyme in purine degradation that catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid. wikipedia.orgmdpi.com Uric acid is the final product of this pathway and is ultimately eliminated from the body. drugbank.comresearchgate.net The activity of xanthine oxidase is therefore crucial in the formation of the terminal metabolites of ddI. scispace.com Research has indicated that inhibiting xanthine oxidase can lead to an accumulation of its substrate, hypoxanthine, which can indirectly affect the PNP-mediated breakdown of ddI. nih.gov

| Metabolite | Enzyme(s) | Significance |

|---|---|---|

| 2',3'-Dideoxyinosine (ddI) | Purine Nucleoside Phosphorylase (PNP) | Substrate for Catabolism |

| Hypoxanthine | Xanthine Oxidase | Primary Degradation Product of ddI |

| Xanthine | Xanthine Oxidase | Intermediate in Purine Catabolism |

| Uric Acid | - | Final Excretory Product |

Mechanistic Investigations Utilizing 2 ,3 Dideoxyinosine 13c2,15n

Elucidation of Enzyme-Substrate Specificity and Kinetic Isotope Effects

The use of 2',3'-Dideoxyinosine-¹³C₂,¹⁵N is instrumental in dissecting the interactions between the drug and its target enzymes. The replacement of the naturally abundant ¹²C and ¹⁴N with their heavier isotopes, ¹³C and ¹⁵N, can lead to a measurable change in the rate of a chemical reaction, an observation known as the kinetic isotope effect (KIE). wikipedia.orgprinceton.edu The magnitude of the KIE can provide profound insights into the transition state of an enzyme-catalyzed reaction and the degree of bond breaking or formation involving the labeled atoms.

In the context of 2',3'-Dideoxyinosine, which is a substrate for enzymes such as purine (B94841) nucleoside phosphorylase, the introduction of ¹³C and ¹⁵N isotopes can help to elucidate the substrate specificity and the catalytic mechanism. For instance, a significant KIE observed during the enzymatic cleavage of the glycosidic bond would suggest that this bond is being broken in the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Isotope Effects for the Enzymatic Cleavage of 2',3'-Dideoxyinosine

| Isotopic Label | Enzyme | k_light / k_heavy | Interpretation |

| ¹³C (at C1') | Purine Nucleoside Phosphorylase | 1.04 | Suggests a change in bonding at the anomeric carbon in the transition state. |

| ¹⁵N (at N7) | Adenosine (B11128) Deaminase | 1.02 | Indicates involvement of the nitrogen atom in the enzymatic deamination process. |

This table presents hypothetical data to illustrate the application of kinetic isotope effects in studying enzyme mechanisms.

Furthermore, alterations in substrate recognition by mutant enzymes, such as those found in drug-resistant HIV-1 reverse transcriptase, can be quantitatively assessed using isotopically labeled substrates. nih.gov Small changes in the Michaelis constant (Km) for the labeled versus unlabeled substrate can reveal subtle differences in binding affinity and substrate recognition. nih.gov

Understanding Metabolic Fluxes and Carbon/Nitrogen Fate in Cellular Systems

Metabolic flux analysis using stable isotopes is a cornerstone technique for understanding the flow of metabolites through cellular pathways. vanderbilt.eduyoutube.com 2',3'-Dideoxyinosine-¹³C₂,¹⁵N serves as a tracer to delineate the metabolic fate of both the carbon skeleton and the nitrogen atom of the purine ring within cellular systems.

Upon administration to cells, the labeled dideoxyinosine can be metabolized through various pathways. The ¹³C and ¹⁵N labels allow for the tracking of the molecule as it is converted into its active triphosphate form or catabolized into hypoxanthine (B114508) and subsequently uric acid. nih.govnih.govscispace.com By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the incorporation of these isotopes into downstream metabolites, thereby mapping the metabolic flux.

Table 2: Illustrative Metabolic Fate of 2',3'-Dideoxyinosine-¹³C₂,¹⁵N in a Cellular System

| Metabolite | Isotopic Label Detected | Percentage of Total Labeled Metabolites | Implication |

| 2',3'-Dideoxyadenosine (B1670502) triphosphate | ¹³C, ¹⁵N | 60% | Anabolic conversion to the active form. |

| Hypoxanthine | ¹³C, ¹⁵N | 30% | Catabolic breakdown by purine nucleoside phosphorylase. |

| Uric Acid | ¹³C, ¹⁵N | 5% | Further catabolism by xanthine oxidase. |

| Unchanged 2',3'-Dideoxyinosine | ¹³C, ¹⁵N | 5% | Unmetabolized parent compound. |

This table provides an illustrative example of how the metabolic fate of the labeled compound might be quantified.

This approach is particularly valuable for understanding how disease states or the presence of other drugs might alter the metabolic profile of 2',3'-dideoxyinosine.

Probing Biochemical Transformations in Purine Metabolism

The purine metabolic pathway is a complex network of reactions that are essential for the synthesis of nucleic acids and cellular energy currency. mdpi.com The isotopically labeled 2',3'-Dideoxyinosine-¹³C₂,¹⁵N can be used to probe specific biochemical transformations within this pathway.

For example, the conversion of inosine (B1671953) monophosphate (IMP) to adenosine monophosphate (AMP) or guanosine monophosphate (GMP) involves a series of enzymatic steps. By introducing the labeled dideoxyinosine, which can be metabolized to a labeled hypoxanthine, researchers can follow the incorporation of the ¹³C and ¹⁵N atoms into the purine nucleotide pool. This allows for the quantification of the relative activities of different branches of the purine salvage pathway.

The simultaneous use of both ¹³C and ¹⁵N labels provides a more comprehensive picture of the biochemical transformations, as it allows for the simultaneous tracking of both carbon and nitrogen fluxes. embopress.org

Research into Nucleic Acid Incorporation Mechanisms in Model Systems

2',3'-Dideoxyinosine, as a nucleoside analog, acts as a chain terminator during DNA synthesis. The incorporation of its active triphosphate form into a growing DNA strand by viral reverse transcriptases is a key mechanism of its antiviral activity. nih.gov The use of 2',3'-Dideoxyinosine-¹³C₂,¹⁵N in model systems, such as in vitro reverse transcription assays, can provide detailed insights into the mechanism of nucleic acid incorporation.

The presence of the heavy isotopes can be detected using sensitive analytical techniques, allowing for the precise identification and quantification of the terminated DNA fragments. This can help to determine the efficiency and fidelity of incorporation by different viral or cellular DNA polymerases.

Furthermore, studies with drug-resistant mutant enzymes can utilize the labeled compound to understand the molecular basis of resistance. nih.gov For instance, a decrease in the incorporation of the labeled analog by a mutant reverse transcriptase compared to the wild-type enzyme would provide direct evidence for altered substrate discrimination as a mechanism of resistance.

Advanced Analytical Methodologies for 2 ,3 Dideoxyinosine 13c2,15n Research

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. nih.govbioanalysis-zone.com It enables the differentiation of the labeled drug from its endogenous counterparts and the elucidation of its metabolic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the in vivo and in vitro profiling of drug metabolites. nih.govbioanalysis-zone.comnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For the analysis of ddI and its metabolites, a reversed-phase HPLC system can be coupled with a mass spectrometer. nih.gov The use of stable isotope-labeled ddI, such as ddI-13C2,15N, serves as an internal standard for accurate quantification in complex biological matrices like plasma, urine, and cell extracts. medchemexpress.commedchemexpress.com

In a typical LC-MS setup for ddI analysis, a C18 column is often used for separation. nih.gov The mobile phase composition is optimized to achieve good resolution of ddI and its potential metabolites, such as hypoxanthine (B114508). nih.gov The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a QTOF, is operated in a mode that allows for the specific detection and fragmentation of the ions corresponding to ddI-13C2,15N and its metabolites, providing both quantitative data and structural information. bioanalysis-zone.comnih.gov

Table 1: Example LC-MS Parameters for Dideoxynucleoside Analysis

| Parameter | Setting |

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) mdpi.com |

| Flow Rate | 0.5 - 1.2 mL/min nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) bioanalysis-zone.comnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) or full scan with MS/MS nih.govjmb.or.kr |

This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrument and analytical goals.

High-Resolution Isotope Ratio Imaging (NanoSIMS) for Subcellular Localization

Nanoscale secondary ion mass spectrometry (NanoSIMS) is a high-resolution imaging technique that can map the elemental and isotopic composition of a sample surface with a spatial resolution down to 50 nm. researchgate.netnpl.co.uknih.gov This makes it an invaluable tool for determining the subcellular localization of isotopically labeled compounds like ddI-13C2,15N. researchgate.netspiedigitallibrary.org By tracking the ¹³C and ¹⁵N isotopes, researchers can visualize the distribution of the drug within different cellular compartments, such as the nucleus and mitochondria. researchgate.netnih.gov

The principle of NanoSIMS involves bombarding the sample with a primary ion beam, which causes the emission of secondary ions from the surface. spiedigitallibrary.org These secondary ions are then analyzed by a mass spectrometer to generate an image based on the mass-to-charge ratio of the detected ions. spiedigitallibrary.org The ability to simultaneously detect multiple isotopes allows for the creation of isotope ratio maps (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N), which highlight the areas of enrichment of the labeled compound. researchgate.netharvard.edu This quantitative imaging capability provides crucial insights into the drug's mechanism of action and potential sites of toxicity. npl.co.uknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules in solution. nih.govnih.gov In the context of ddI-13C2,15N, NMR is used to confirm the precise location of the isotopic labels within the molecule and to study its conformation and interactions with other molecules. nih.govnih.gov The presence of ¹³C and ¹⁵N nuclei introduces specific couplings (¹H-¹³C, ¹H-¹⁵N, ¹³C-¹⁵N) that can be observed in the NMR spectra, providing definitive structural information. nih.govnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H, ¹³C, ¹⁵N, COSY, HSQC, and HMBC, are employed to assign all the proton and carbon signals and to establish through-bond connectivities. hyphadiscovery.com For instance, the analysis of ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants can be instrumental in determining the tautomeric forms and sites of metabolism. nih.gov The ability to acquire NMR data on small amounts of material, often in the microgram range, is made possible by the use of cryoprobe technology. hyphadiscovery.com

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of compounds in a mixture. sigmaaldrich.com In the analysis of ddI-13C2,15N and its metabolites, HPLC is crucial for separating the parent drug from its breakdown products and other endogenous compounds present in biological samples. nih.govmdpi.com

Reverse-phase HPLC is the most common mode used for this purpose, typically employing a C18 stationary phase. nih.govmdpi.com The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govpensoft.net The choice of detector is also critical; a photodiode array (PDA) detector can be used for UV absorbance detection, while coupling the HPLC system to a mass spectrometer (LC-MS) provides higher sensitivity and specificity. nih.govmdpi.com The development of a robust HPLC method involves validating parameters such as linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. mdpi.com

Integrated Metabolomics and Fluxomics Approaches

The study of ddI-13C2,15N greatly benefits from integrated metabolomics and fluxomics approaches, which provide a comprehensive understanding of the drug's impact on cellular metabolism. umich.edufrontiersin.org Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system, while fluxomics measures the rates of metabolic reactions. umich.edufrontiersin.org

By using ddI labeled with stable isotopes, researchers can trace the metabolic fate of the drug and its influence on various metabolic pathways. umich.educreative-proteomics.com This is often referred to as stable isotope-resolved metabolomics (SIRM). umich.edu The isotopic enrichment patterns in downstream metabolites are analyzed by mass spectrometry or NMR to calculate metabolic fluxes. creative-proteomics.comnih.gov This approach, known as Metabolic Flux Analysis (MFA), allows for the quantitative characterization of metabolic pathway activity. creative-proteomics.com Integrating these data with other 'omics' data (genomics, transcriptomics, proteomics) through computational models can reveal the systemic effects of the drug and help identify potential biomarkers or therapeutic targets. nih.govmdpi.complos.org

Future Perspectives and Emerging Research Avenues for 2 ,3 Dideoxyinosine 13c2,15n

Development of Novel Isotopic Labeling Strategies for Complex Molecules

The synthesis of 2',3'-Dideoxyinosine-13C2,15N represents a specific application of isotopic labeling. However, the broader field of isotopic labeling is continually evolving, paving the way for more sophisticated research applications for such complex molecules. Future research will likely focus on developing novel labeling strategies to answer more nuanced biological questions.

Advancements in synthetic chemistry are enabling the creation of position-specific labeled compounds. For a molecule like 2',3'-Dideoxyinosine, this could mean synthesizing variants with ¹³C or ¹⁵N atoms at different positions within the purine (B94841) ring or the deoxyribose sugar moiety. Such selectively labeled molecules would allow researchers to trace the metabolic fate of different parts of the molecule independently, providing a much more detailed picture of its catabolism and the potential for incorporation into cellular components.

Furthermore, the development of techniques for labeling with multiple different stable isotopes (e.g., combining ¹³C, ¹⁵N, and deuterium) in the same molecule can provide even more resolving power in complex biological matrices. kit.edu These multi-labeled compounds can be used in advanced analytical techniques like multi-dimensional NMR spectroscopy to study the structure and dynamics of the drug as it interacts with its molecular targets, such as viral reverse transcriptase. utoronto.ca

Table 1: Potential Future Isotopic Labeling Strategies for Dideoxyinosine Analogs

| Labeling Strategy | Research Application | Potential Insights |

| Position-Specific Labeling | Metabolic Pathway Elucidation | Differentiating between the breakdown of the base and sugar moieties. |

| Multi-Isotope Labeling (¹³C, ¹⁵N, ²H) | Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Gaining a more detailed understanding of drug absorption, distribution, metabolism, and excretion (ADME). |

| Sparse Labeling in Proteins/Enzymes | Drug-Target Interaction Studies | Characterizing the structural changes in viral or cellular enzymes upon drug binding. nih.gov |

| Uniform Labeling of Cellular Metabolites | Fluxomics | Quantifying the impact of the drug on global cellular metabolic pathways. |

Advanced Computational Modeling and Simulation of Metabolic Networks

Computational modeling has become an indispensable tool in systems biology and drug development. nih.govlouisville.edu Genome-scale metabolic models (GEMs) are increasingly used to simulate the metabolic state of cells and tissues and to predict the effects of genetic or pharmacological perturbations. arxiv.orgfrontiersin.org The data generated using isotopically labeled compounds like this compound are invaluable for the validation and refinement of these models.

Future research will likely see a tighter integration of experimental data from labeled compounds with computational modeling. For instance, by administering this compound to cell cultures or in vivo models, researchers can measure the flux of the labeled atoms through various metabolic pathways. This experimental flux data can then be used to constrain and validate computational models of HIV-infected cells or host cells, leading to more accurate predictions of drug efficacy and off-target effects. plos.org

Specifically, this labeled compound can help in:

Flux Balance Analysis (FBA): By tracing the labeled carbon and nitrogen, FBA models can be refined to more accurately predict the metabolic rewiring that occurs in response to ddI treatment.

Kinetic Modeling: The quantitative data obtained can be used to determine the kinetic parameters of the enzymes involved in the metabolism of ddI, leading to more dynamic and predictive models of its intracellular processing. nih.gov

Toxicity Prediction: By understanding how the drug perturbs cellular metabolism, computational models can be developed to predict potential toxicities, such as the mitochondrial toxicity associated with some nucleoside analogs.

Applications in Systems Biology and Multi-Omics Research Paradigms

Systems biology aims to understand the complex interactions within a biological system as a whole. frontiersin.org This is often achieved through multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics. thermofisher.comgenome.gov this compound is poised to play a significant role in the metabolomics component of such studies.

The integration of quantitative metabolomics data, generated using labeled standards like this compound, with other omics datasets can provide a more holistic view of the drug's mechanism of action and its impact on the host. nih.gov For example, a multi-omics study could correlate changes in the expression of specific genes and proteins (from transcriptomics and proteomics) with alterations in metabolic fluxes (from metabolomics using the labeled compound) in response to ddI treatment. This could reveal novel drug targets, biomarkers of drug response, and mechanisms of drug resistance. cd-genomics.com

Table 2: Illustrative Multi-Omics Integration with this compound

| Omics Layer | Data Generated | Integrated Insights |

| Genomics | Identification of genetic variants in drug-metabolizing enzymes. | Understanding inter-individual variability in drug response and toxicity. |

| Transcriptomics | Changes in gene expression in response to the drug. | Identifying pathways and cellular processes affected by the drug. |

| Proteomics | Changes in protein expression and post-translational modifications. | Linking gene expression changes to functional alterations in the cell. |

| Metabolomics (with labeled ddI) | Precise quantification of ddI and its metabolites; tracing metabolic fluxes. | Providing a direct measure of the drug's metabolic fate and its impact on cellular metabolism. |

Exploration in Diverse Non-Human Biological Systems and in vitro Models

While the ultimate goal of drug research is to understand its effects in humans, non-human biological systems and in vitro models are crucial for preclinical studies. The use of this compound in these systems can provide foundational knowledge about the drug's properties.

In vitro models, ranging from primary cell cultures to more complex organ-on-a-chip systems, offer a controlled environment to dissect specific aspects of a drug's action. nih.gov By using this compound in these systems, researchers can:

Accurately determine the rate of intracellular phosphorylation of ddI to its active triphosphate form. nih.gov

Study the competition between the drug and endogenous nucleosides for incorporation into DNA.

Investigate the mechanisms of drug-drug interactions in a controlled setting.

Explore the intestinal absorption characteristics of the drug using in situ models. science.gov

The continued use and development of isotopically labeled compounds like this compound will undoubtedly fuel future discoveries, leading to a more profound understanding of its therapeutic actions and paving the way for the development of safer and more effective antiviral therapies.

Q & A

Q. How can researchers confirm the positions of 13C and 15N isotopic labels in 2',3'-Dideoxyinosine-13C2,15N?

Answer: The isotopic labeling positions are confirmed using 2D NMR spectroscopy , focusing on heteronuclear coupling constants (e.g., – and –). For example:

Q. What synthetic strategies are employed for incorporating 15N and 13C labels into dideoxynucleoside analogs?

Answer:

- 15N labeling is achieved via reactions with isotopically enriched reagents, such as -benzoyl isothiocyanate (Scheme 3 ) or -aniline-derived intermediates (Scheme 33 ).

- 13C labeling often involves ribose migration during Dimroth rearrangements (Scheme 27, 31 ). For example, refluxing -labeled intermediates in pyridine facilitates isotopic retention during ring-opening/closure steps .

Q. What analytical techniques are optimal for assessing isotopic purity and chemical stability of this compound?

Answer:

- Isotopic purity : High-resolution mass spectrometry (HRMS) quantifies / enrichment (e.g., 98.8% isotopic purity in antiviral standards ).

- Stability : Liquid chromatography (LC) coupled with NMR monitors degradation under physiological conditions, with – couplings serving as stability markers (e.g., 2.0–3.0 Hz in imine groups ).

Advanced Research Questions

Q. How can 13C/15N dual-labeled dideoxynucleosides be utilized to study metabolic incorporation in antiviral research?

Answer:

- Isotope tracing : Use /-labeled analogs as internal standards in LC-MS/MS to quantify intracellular metabolites (e.g., 8-Oxo-2′-deoxyguanosine-13C,15N2 in oxidative DNA damage studies ).

- Metabolic flux analysis : Track incorporation into nucleic acids via isotope ratio mass spectrometry (IRMS), as demonstrated in urea- tracer studies .

Q. What experimental approaches are recommended for analyzing isotope effects on the Dimroth rearrangement in labeled nucleosides?

Answer:

Q. How to design controlled tracer experiments using this compound to quantify metabolic flux in cellular systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.